Way 100635 - 146714-97-8

Way 100635

Catalog Number: EVT-317198
CAS Number: 146714-97-8
Molecular Formula: C25H35ClN4O2
Molecular Weight: 459.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

WAY 100635 hydrochloride is a synthetic compound widely employed in scientific research as a selective antagonist of the serotonin 5-HT1A receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This compound is often referred to as a "silent" antagonist due to its lack of intrinsic agonist activity at typical research doses. [, , , ] WAY 100635 hydrochloride has been instrumental in elucidating the role of 5-HT1A receptors in various physiological processes and neurological conditions. Its high selectivity for the 5-HT1A receptor subtype makes it a valuable tool for dissecting serotonergic signaling pathways and their implications in behavior, cognition, and neurochemical regulation.

Synthesis Analysis

WAY 100635 hydrochloride can be synthesized through a multi-step process involving the O-alkylation of N-[2-[4-(2-hydroxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexane carboxamide with iodomethane. [] The synthesis often employs solid-phase techniques for enhanced efficiency and purity. []

Molecular Structure Analysis

WAY 100635 hydrochloride consists of a cyclohexane ring substituted with a carboxamide group and a 2-pyridinyl-N-ethylamine moiety. [] The carboxamide nitrogen is further linked to a 4-(2-methoxyphenyl)piperazine group. This complex structure contributes to its high affinity and selectivity for the 5-HT1A receptor.

Chemical Reactions Analysis

The primary chemical reaction involving WAY 100635 hydrochloride in a research context is its binding to the 5-HT1A receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This binding interaction is non-covalent and reversible, allowing for competitive antagonism studies with other ligands. [, ]

Mechanism of Action

WAY 100635 hydrochloride exerts its effects by competitively binding to the 5-HT1A receptor, thereby preventing the binding and subsequent activation of the receptor by endogenous serotonin or exogenous agonists. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This blockade of 5-HT1A receptor activation disrupts downstream signaling pathways associated with various physiological responses and neurochemical modulation.

Applications
  • Neuropharmacology: Investigating the role of 5-HT1A receptors in the mechanism of action of antidepressants, anxiolytics, and antipsychotics. [, , , , , , , , , , ] For example, researchers have used WAY 100635 hydrochloride to investigate its potential in enhancing the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) by blocking 5-HT1A autoreceptors, thereby facilitating serotonin release in specific brain regions. [, , ]
  • Behavioral Neuroscience: Elucidating the involvement of 5-HT1A receptors in a wide range of behaviors, including anxiety, depression, learning, memory, and feeding. [, , , , , , , , ] Researchers have utilized WAY 100635 hydrochloride to examine the role of 5-HT1A receptors in different brain regions involved in anxiety-like behaviors, such as the lateral septum and the dorsal periaqueductal gray matter. [, ]
  • Neurophysiology: Examining the electrophysiological effects of 5-HT1A receptor modulation on neuronal activity in various brain regions, including the hippocampus, dorsal raphe nucleus, and cardiac vagal neurons. [, , , , , , ] For instance, researchers have explored the ability of WAY 100635 hydrochloride to reverse the inhibitory effects of SSRIs on serotonin neuron firing in the dorsal raphe nucleus, providing insights into the complex interplay between these drugs and 5-HT1A receptor-mediated signaling. []
  • Neuroimaging: Positron emission tomography (PET) studies utilize a radiolabeled form of WAY 100635 hydrochloride ([¹¹C]WAY 100635) to quantify and visualize 5-HT1A receptor density and distribution in the living brain. [, , , , , ] These studies have advanced our understanding of 5-HT1A receptor alterations in various neuropsychiatric disorders, including depression, Parkinson's disease, and schizophrenia, and have opened avenues for exploring potential diagnostic and therapeutic applications. [, , ]
Future Directions
  • Investigating its potential as a therapeutic adjunct: While not currently used clinically, preclinical studies suggest that combining WAY 100635 hydrochloride with SSRIs could enhance their efficacy and potentially accelerate the onset of therapeutic effects in depression. [, , ] Further research is needed to translate these findings into clinical applications.
  • Developing novel 5-HT1A receptor ligands: The structure-activity relationship studies with WAY 100635 hydrochloride analogs could pave the way for developing novel 5-HT1A receptor ligands with improved selectivity, potency, and pharmacokinetic properties. [] These advancements could lead to the discovery of new therapeutic agents for treating various neurological and psychiatric disorders.

WAY 100635, also known as N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide, is a potent and selective 5-HT1A receptor antagonist. It is often referred to as a “silent antagonist” due to its lack of intrinsic agonist activity at the 5-HT1A receptor. [] This document discusses compounds related to WAY 100635 based on the provided literature.

8-OH-DPAT

    Compound Description: 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a selective 5-HT1A receptor agonist. [, , , , , , , , , , , , , , ] It is commonly used in research to investigate the role of 5-HT1A receptors in various physiological and behavioral processes. [] 8-OH-DPAT is known to induce hypothermia in rodents, which is a characteristic effect of 5-HT1A receptor activation. [, ] Additionally, it has been shown to decrease blood pressure and heart rate. [] 8-OH-DPAT has been investigated for its potential therapeutic effects in conditions such as anxiety, depression, and Alzheimer's disease, where 5-HT1A receptor levels may be deficient. []

    Relevance: 8-OH-DPAT serves as a pharmacological tool to understand the opposite effects of WAY 100635. As a 5-HT1A agonist, 8-OH-DPAT's effects are blocked by WAY 100635, which is a 5-HT1A antagonist. [, , , , , , , , , , , , , , ] This makes 8-OH-DPAT a valuable tool in studies investigating the role of 5-HT1A receptors.

Raclopride

    Compound Description: Raclopride is a selective antagonist of dopamine D2 receptors. []

    Relevance: Raclopride was used in a study alongside WAY 100635 to investigate brain dopamine D2 and serotonin 5-HT1A receptor binding, respectively, in postpartum women. [] The study aimed to determine if PET scans using these compounds could be safely conducted in lactating women without the need to interrupt breastfeeding. []

Pindolol

    Compound Description: Pindolol is a non-selective beta-adrenergic receptor antagonist with partial agonist activity at 5-HT1A receptors. [, , , , ] It is used clinically as an antihypertensive agent. []

    Relevance: Pindolol's partial agonist activity at 5-HT1A receptors makes it relevant to the study of WAY 100635, a silent antagonist of these receptors. [, , , , ] Research suggests that pindolol's impact on 5-HT1A receptors may contribute to its antidepressant effects, although its mechanism of action in this regard is complex and not fully understood. []

Sonepiprazole

    Compound Description: Sonepiprazole is a selective dopamine D4 receptor antagonist. []

    Relevance: Sonepiprazole was utilized alongside WAY 100635 in a study to investigate the discriminative stimulus effects of WAY 100635, which has high affinity for both 5-HT1A and dopamine D4 receptors. [] The study found that sonepiprazole, by blocking dopamine D4 receptors, completely blocked the discriminative stimulus effects of WAY 100635. [] This finding indicates that the behavioral effects observed with WAY 100635 are primarily mediated by its action on dopamine D4 receptors.

A-381393

    Compound Description: A-381393 is a selective dopamine D4 receptor antagonist. []

5-Carboxamidotryptamine (5-CT)

    Compound Description: 5-Carboxamidotryptamine (5-CT) is a non-selective serotonin receptor agonist, displaying high affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT7. [, ]

    Relevance: 5-CT is relevant to the study of WAY 100635 because it allows researchers to investigate the effects of broader serotonin receptor activation. [, ] Since WAY 100635 specifically targets 5-HT1A receptors, comparing its effects to those of 5-CT helps to understand the specific role of 5-HT1A receptors in the context of overall serotonin signaling.

Lesopitron

    Compound Description: Lesopitron is a selective partial agonist of 5-HT1A receptors. [, ] It was investigated as a potential anxiolytic drug.

    Relevance: Lesopitron's partial agonist activity at 5-HT1A receptors makes it relevant to the study of WAY 100635. [, ] By comparing the effects of WAY 100635, a silent antagonist, with those of a partial agonist like lesopitron, researchers can gain a better understanding of the functional consequences of different levels of 5-HT1A receptor modulation.

p-MPPI

    Compound Description: 4-(2-Methoxyphenyl)1-[2'-[N-(2''-pyridinyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI) is a selective 5-HT1A receptor antagonist. [] Like WAY 100635, it is used in research to block the activity of 5-HT1A receptors.

    Relevance: p-MPPI is structurally related to WAY 100635 and shares its ability to block 5-HT1A receptors. [] This makes it a relevant compound for comparison in studies investigating the effects of 5-HT1A receptor antagonism. Researchers can use p-MPPI and WAY 100635 to confirm the specificity of their findings and to explore potential differences in potency or selectivity between the two antagonists.

NDL-249

    Compound Description: (R)-3-(N-Propylamino)-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxamide (NDL-249) is a selective 5-HT1A receptor antagonist. []

    Relevance: NDL-249 is another 5-HT1A receptor antagonist structurally similar to WAY 100635. [] Comparing its effects to WAY 100635 can be helpful for researchers studying the impact of blocking 5-HT1A receptors on various physiological and behavioral processes. This comparison allows for a better understanding of the specific role of 5-HT1A receptors and the potential therapeutic implications of their modulation.

NAD-299

    Compound Description: (R)-3-N,N-Dicyclobutylamino-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxamide (NAD-299) is a selective 5-HT1A receptor antagonist. []

    Relevance: NAD-299 is another selective 5-HT1A receptor antagonist, structurally similar to WAY 100635. [] It is considered a potent antagonist in electrophysiological assays, and its comparison with WAY 100635 can provide valuable insights into the pharmacological properties of both compounds. [] Researchers can use NAD-299 alongside WAY 100635 to confirm experimental findings, assess potential differences in their antagonist profiles, and further investigate the role of 5-HT1A receptors in various biological processes.

LY293284

    Compound Description: LY293284 is a selective 5-HT1A receptor agonist. []

(+)-Amphetamine

    Compound Description: (+)-Amphetamine, commonly known as amphetamine, is a psychostimulant drug that increases dopamine and norepinephrine levels in the brain. [] It is known to produce behavioral effects such as increased alertness, euphoria, and decreased fatigue.

    Relevance: (+)-Amphetamine was used in a study to investigate whether WAY 100635 could modify its discriminative stimulus effects in rats. [] The study found that WAY 100635 did not substitute for amphetamine, but it potentiated the discriminative stimulus effects of amphetamine at specific doses. [] This suggests that WAY 100635, despite its primary mechanism as a 5-HT1A receptor antagonist, may also influence the dopaminergic system, which is the primary target of amphetamine.

MP349

    Compound Description: MP349, chemically known as trans-1-(2-methoxyphenyl)-4-(4-succinimidocyclohexyl)piperazine, is a serotonin 5-HT1A postsynaptic receptor antagonist. [] It has shown potential anxiolytic-like effects in animal models of anxiety.

    Relevance: Both MP349 and WAY 100635 are 5-HT1A receptor antagonists, but they differ in their selectivity for pre- and postsynaptic receptors. [] While WAY 100635 acts on both pre- and postsynaptic 5-HT1A receptors, MP349 primarily targets postsynaptic receptors. [] This difference makes MP349 a relevant compound for comparison because it allows researchers to dissect the specific roles of pre- and postsynaptic 5-HT1A receptors in mediating various physiological and behavioral effects.

Citalopram

    Compound Description: Citalopram is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed as an antidepressant. [, , ] It works by increasing serotonin levels in the brain.

    Relevance: Citalopram has been studied in combination with WAY 100635 to investigate their potential synergistic effects in treating psychiatric disorders. [, , ] Research suggests that blocking 5-HT1A receptors with WAY 100635 might enhance the antidepressant effects of SSRIs like citalopram.

Haloperidol

    Compound Description: Haloperidol is a typical antipsychotic medication primarily used to treat schizophrenia and other psychotic disorders. [] It is a high-affinity antagonist at dopamine D2 receptors. []

    Relevance: Haloperidol is relevant to this study because it was used as a reference compound to compare the antipsychotic-like effects of the combination of citalopram and WAY 100635. [] The study aimed to explore alternative treatment approaches for psychiatric disorders, particularly those with both psychotic and depressive symptoms.

SB 242084

    Compound Description: SB 242084 is a highly selective 5-HT2C receptor antagonist. [, ] It is often used in research to investigate the role of 5-HT2C receptors in various physiological and behavioral processes, including anxiety, depression, and feeding behavior.

    Relevance: SB 242084 was used in a study alongside citalopram and WAY 100635 to investigate their combined effects on the conditioned avoidance response (CAR) in rats, a test often used to assess antipsychotic potential. [] The study aimed to determine whether blocking 5-HT2C receptors with SB 242084 would influence the antipsychotic-like effects of the citalopram/WAY 100635 combination.

Fluoxetine

    Compound Description: Fluoxetine, like citalopram, is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed for depression and anxiety disorders. [, , ]

    Relevance: Fluoxetine's relevance to WAY 100635 lies in their combined use for potential therapeutic benefits. [, , ] Studies have explored whether combining fluoxetine with WAY 100635 can enhance antidepressant effects, particularly in cases where SSRIs alone might not be fully effective.

Buspirone

    Compound Description: Buspirone is an anxiolytic drug that acts as a partial agonist at 5-HT1A receptors. []

CP 55,940

    Compound Description: CP 55,940 is a potent synthetic cannabinoid receptor agonist. [, ] It is commonly used in research to investigate the effects of cannabinoid receptor activation.

    Relevance: CP 55,940's relevance to WAY 100635 stems from studies investigating the interaction between the cannabinoid and serotonergic systems, particularly the role of 5-HT1A receptors. [, ] Research suggests that 5-HT1A receptors might modulate some of the behavioral effects of cannabinoids.

BMY 7378

    Compound Description: BMY 7378 is a unique compound that acts as a partial agonist at 5-HT1A receptors and a selective antagonist at α1D-adrenoceptors. []

8-OH-PIPAT

    Compound Description: 8-OH-PIPAT, or R-(+)-trans-8-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)] aminotetralin, is a selective 5-HT1A receptor agonist. []

    Relevance: 8-OH-PIPAT's relevance to WAY 100635 stems from their opposing actions at 5-HT1A receptors. [] As an agonist, 8-OH-PIPAT activates 5-HT1A receptors, while WAY 100635 blocks their activation. This contrasting effect makes 8-OH-PIPAT a valuable tool in research to further understand the specific roles of 5-HT1A receptors in the brain and to investigate potential therapeutic applications.

CP 94,253

    Compound Description: CP 94,253 is a highly selective 5-HT1B receptor agonist. []

    Relevance: CP 94,253 is relevant to the study of WAY 100635 as it targets a different serotonin receptor subtype, the 5-HT1B receptor. [] WAY 100635 is selective for the 5-HT1A receptor. Comparing the effects of these two compounds can help researchers understand the distinct roles of these serotonin receptor subtypes in various physiological processes.

GR127935

    Compound Description: GR 127935 is a selective antagonist of both 5-HT1B and 5-HT1D receptors. [, , ]

    Relevance: GR 127935 is relevant to this study because of its ability to block 5-HT1B receptors, which are closely related to 5-HT1A receptors, the primary target of WAY 100635. [, , ] By using GR 127935 in combination with WAY 100635, researchers can better understand the specific roles of these receptor subtypes in various physiological and behavioral processes. GR 127935 helps to differentiate between effects mediated by 5-HT1B and 5-HT1A receptors.

Flesinoxan

    Compound Description: Flesinoxan is a selective 5-HT1A receptor agonist. []

    Relevance: Similar to 8-OH-DPAT, flesinoxan's relevance as a 5-HT1A agonist lies in its contrasting effect to WAY 100635. [] While WAY 100635 blocks 5-HT1A receptor activation, flesinoxan stimulates these receptors. This opposing action allows researchers to study the physiological and behavioral effects of 5-HT1A receptor modulation.

Ipsapirone

    Compound Description: Ipsapirone is a selective partial agonist at 5-HT1A receptors. [] It has primarily been investigated for its anxiolytic and antidepressant properties.

    Relevance: Similar to other 5-HT1A receptor agonists, ipsapirone's relevance to WAY 100635 lies in its ability to activate 5-HT1A receptors, while WAY 100635 blocks them. [] Researchers can use ipsapirone alongside WAY 100635 to investigate the specific roles of 5-HT1A receptors in various physiological processes and to study the potential therapeutic benefits of modulating these receptors.

Eltoprazine

    Compound Description: Eltoprazine is a serotonin receptor agonist with a unique profile. It exhibits a higher affinity for 5-HT1A and 5-HT1B receptors compared to other serotonin receptors. []

    Relevance: Eltoprazine is relevant to WAY 100635 due to its agonist activity at 5-HT1A receptors, providing a contrasting effect to WAY 100635's antagonism. [] This difference helps researchers delineate the specific roles and potential therapeutic implications of 5-HT1A receptor modulation. Eltoprazine's affinity for both 5-HT1A and 5-HT1B receptors makes it useful for studying the interplay between these receptor subtypes, especially in comparison to the more selective action of WAY 100635 on 5-HT1A receptors.

Properties

CAS Number

146714-97-8

Product Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;hydrochloride

Molecular Formula

C25H35ClN4O2

Molecular Weight

459.0 g/mol

InChI

InChI=1S/C25H34N4O2.ClH/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1H

InChI Key

HORQTONVLZMNKK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.Cl.Cl.Cl

Synonyms

cyclohexanecarboxamide, N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-2-pyridinyl-
N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide
WAY 100,635
WAY 100635
WAY-100,635
WAY-100635
WAY100,635

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.